molecular formula C17H15ClFNO B5841178 (2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B5841178
M. Wt: 303.8 g/mol
InChI Key: WJMAZTUOVFWRJI-BJMVGYQFSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]prop-2-enamide: Similar structure but with chlorine atoms on both aromatic rings.

Uniqueness

(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide is unique due to the specific combination of chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. This unique combination can result in distinct electronic properties and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-6-1-13(2-7-15)5-10-17(21)20-12-11-14-3-8-16(19)9-4-14/h1-10H,11-12H2,(H,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMAZTUOVFWRJI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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